molecular formula C19H27NO3 B12552302 4-Piperidinol, 1-(8-phenyl-1,4-dioxaspiro[4.5]dec-8-yl)- CAS No. 144298-51-1

4-Piperidinol, 1-(8-phenyl-1,4-dioxaspiro[4.5]dec-8-yl)-

Cat. No.: B12552302
CAS No.: 144298-51-1
M. Wt: 317.4 g/mol
InChI Key: VMYJDLPHPIZSED-UHFFFAOYSA-N
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Description

4-Piperidinol, 1-(8-phenyl-1,4-dioxaspiro[4.5]dec-8-yl)- is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a piperidinol group and a phenyl-substituted dioxaspirodecane moiety. The spirocyclic structure imparts distinct chemical and physical properties, making it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Piperidinol, 1-(8-phenyl-1,4-dioxaspiro[4.5]dec-8-yl)- typically involves multi-step organic reactions. One common method includes the condensation of cyclohexanone with ethylene glycol to form a dioxaspirodecane intermediate. This intermediate is then reacted with phenylmagnesium bromide to introduce the phenyl group. Finally, the piperidinol moiety is introduced through a nucleophilic substitution reaction using piperidine and appropriate catalysts .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-Piperidinol, 1-(8-phenyl-1,4-dioxaspiro[4.5]dec-8-yl)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group in the piperidinol moiety can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products

    Oxidation: Formation of ketones and carboxylic acids.

    Reduction: Formation of various alcohol derivatives.

    Substitution: Formation of halogenated and nitrated derivatives.

Scientific Research Applications

4-Piperidinol, 1-(8-phenyl-1,4-dioxaspiro[4.5]dec-8-yl)- has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Piperidinol, 1-(8-phenyl-1,4-dioxaspiro[4.5]dec-8-yl)- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The spirocyclic structure allows for unique interactions with biological macromolecules, potentially leading to therapeutic effects. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

  • 1-(1,4-Dioxaspiro[4.5]dec-8-yl)piperazine hydrochloride
  • 1,4-Dioxaspiro[4.5]dec-8-yl phenyl sulfide
  • 8-Methyl-1,4-dioxaspiro[4.5]dec-6-en-8-yl phenyl sulfone

Uniqueness

4-Piperidinol, 1-(8-phenyl-1,4-dioxaspiro[4.5]dec-8-yl)- is unique due to its specific spirocyclic structure and the presence of both piperidinol and phenyl groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .

Properties

CAS No.

144298-51-1

Molecular Formula

C19H27NO3

Molecular Weight

317.4 g/mol

IUPAC Name

1-(8-phenyl-1,4-dioxaspiro[4.5]decan-8-yl)piperidin-4-ol

InChI

InChI=1S/C19H27NO3/c21-17-6-12-20(13-7-17)18(16-4-2-1-3-5-16)8-10-19(11-9-18)22-14-15-23-19/h1-5,17,21H,6-15H2

InChI Key

VMYJDLPHPIZSED-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1O)C2(CCC3(CC2)OCCO3)C4=CC=CC=C4

Origin of Product

United States

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